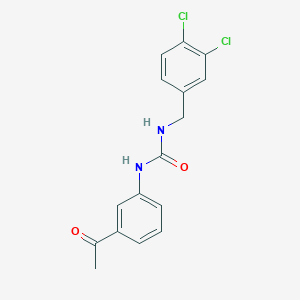![molecular formula C16H27N3O4S B5824887 3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide](/img/structure/B5824887.png)
3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide is a chemical compound with the molecular formula C16H27N3O4S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound features a benzenesulfonamide core substituted with dimethoxy groups and a propyl chain linked to a methylpiperazine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and 3-(4-methylpiperazin-1-yl)propylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Procedure: The 3,4-dimethoxybenzenesulfonyl chloride is added dropwise to a solution of 3-(4-methylpiperazin-1-yl)propylamine in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete conversion.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dimethoxybenzenesulfonamide
- N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide
- 4-methylpiperazin-1-yl derivatives
Uniqueness
3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide is unique due to the presence of both dimethoxy groups and a methylpiperazine moiety, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound in scientific research.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O4S/c1-18-9-11-19(12-10-18)8-4-7-17-24(20,21)14-5-6-15(22-2)16(13-14)23-3/h5-6,13,17H,4,7-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOVCPNVWALHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5824804.png)
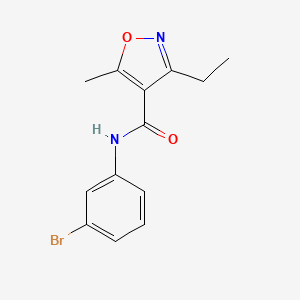
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5824814.png)
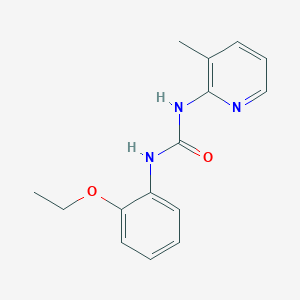
![4-[2-(2,3,5-trimethylphenoxy)ethyl]morpholine](/img/structure/B5824826.png)
![(2-FLUOROPHENYL)[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5824837.png)
![3-chloro-N-(1-cyano-9,10-dimethoxy-2,3,6,7-tetrahydro-4H-pyrido[2,1-a]isoquinolin-4-ylidene)benzenesulfonamide](/img/structure/B5824844.png)
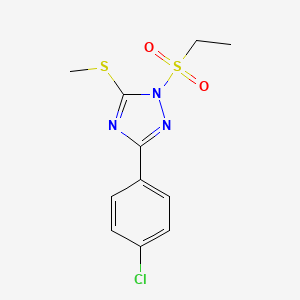
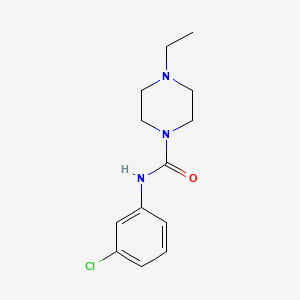
![3-[(3,4-dimethoxyphenyl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B5824864.png)
![ETHYL 2-[2-OXO-4-(THIOPHENE-2-CARBONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE](/img/structure/B5824878.png)
![3-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5824882.png)
![phenyl 2-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B5824890.png)
